N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide

Übersicht

Beschreibung

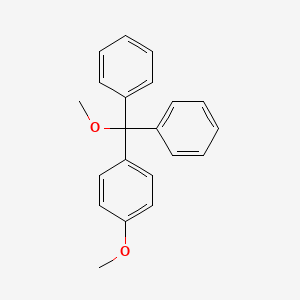

N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide, also known as N-ethyl-2,2-diphenylcyclopropanecarboxamide, is an organic compound that belongs to the family of amides. It is a white, crystalline solid with a melting point of 97-99°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. N-ethyl-2,2-diphenylcyclopropanecarboxamide has a variety of applications in the scientific and medical fields, including its use as a reagent in organic synthesis, as a ligand for transition metal complexes, and as a drug for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

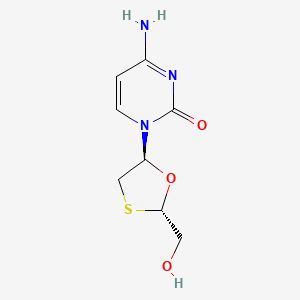

Role in Plant Biology

N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide is chemically related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is crucial in plant biology. ACC is not only the precursor of ethylene, a significant plant hormone, but also has numerous roles beyond being a simple precursor. It's involved in various plant growth and stress response mechanisms, including conjugation to different derivatives, metabolism by bacteria through ACC-deaminase (enhancing plant growth and lowering stress susceptibility), and sophisticated transport mechanisms ensuring local and long-distance ethylene responses. Moreover, ACC functions independently as a signal molecule, separate from ethylene (Van de Poel & Van Der Straeten, 2014).

Antituberculosis Applications

Organotin(IV) complexes, including those with structures related to N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide, have shown promising antituberculosis activity. The nature of the ligand environment, the organic groups attached to the tin, and the compound structure significantly influence the antituberculosis activity. Triorganotin(IV) complexes demonstrate superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the higher toxicity associated with the organic ligand in the former (Iqbal, Ali, & Shahzadi, 2015).

Applications in Nanotechnology and Polymer Processing

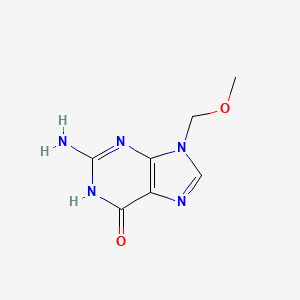

Compounds like N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide may find use in nanotechnology and polymer processing due to their structural similarities with other nitrogen heterocycles used extensively in pharmaceuticals. The analysis of U.S. FDA approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of such structures in various applications (Vitaku, Smith, & Njardarson, 2014).

Use in Organic Light Emitting Diodes (OLEDs)

Transition-metal based phosphors with cyclometalating ligands, structurally related to N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide, have applications in the field of Organic Light Emitting Diodes (OLEDs). These phosphors are highly emissive in both fluid and solid states at room temperature due to the favorable metal-chelate bonding interaction. They allow fine adjustment of ligand-centered pi-pi* electronic transitions, which enables tuning of emission wavelength across the whole visible spectrum (Chi & Chou, 2010).

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJAVDELQIPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746995 | |

| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide | |

CAS RN |

109546-07-8 | |

| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

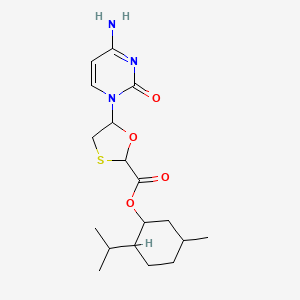

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)